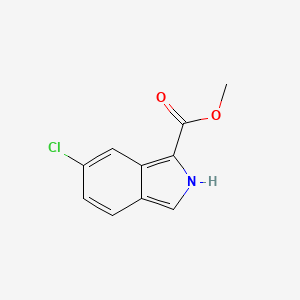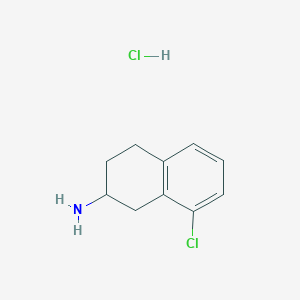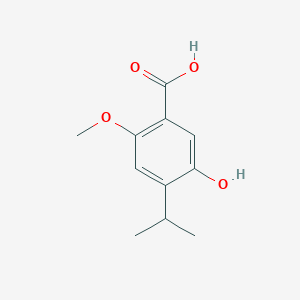
1,2-Di(pyridin-3-yl)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(pyridin-3-yl)ethane-1,2-diol is an organic compound with the molecular formula C12H12N2O2 It consists of two pyridine rings attached to an ethane-1,2-diol backbone
Métodos De Preparación
1,2-Di(pyridin-3-yl)ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without the use of a catalyst or solvent . The reaction typically occurs at 140°C and results in the formation of the desired compound, which can be further purified using standard techniques such as recrystallization.
Análisis De Reacciones Químicas
1,2-Di(pyridin-3-yl)ethane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like nitric acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
1,2-Di(pyridin-3-yl)ethane-1,2-diol has several scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). In biology and medicine, the compound is studied for its potential as a building block for pharmaceuticals and as a probe for studying biological systems . Additionally, it is used in the development of new materials with unique optical and electronic properties .
Mecanismo De Acción
The mechanism of action of 1,2-Di(pyridin-3-yl)ethane-1,2-diol involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence its reactivity and properties. These complexes can participate in catalytic reactions, electron transfer processes, and other biochemical pathways . The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
1,2-Di(pyridin-3-yl)ethane-1,2-diol can be compared with other similar compounds, such as 1,2-Di(pyridin-2-yl)ethane-1,2-diol and 1,2-Di(pyridin-4-yl)ethane-1,2-diol. These compounds share a similar ethane-1,2-diol backbone but differ in the position of the pyridine rings. The differences in structure can lead to variations in their chemical reactivity, stability, and applications . For example, 1,2-Di(pyridin-2-yl)ethane-1,2-diol may exhibit different coordination behavior with metal ions compared to this compound .
Propiedades
Número CAS |
41668-21-7 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1,2-dipyridin-3-ylethane-1,2-diol |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-3-1-5-13-7-9)12(16)10-4-2-6-14-8-10/h1-8,11-12,15-16H |
Clave InChI |
CVSZZXVWYURZNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(C(C2=CN=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-{[tert-Butyl(dimethyl)silyl]oxy}-4-hydroxybutanenitrile](/img/structure/B11890779.png)


